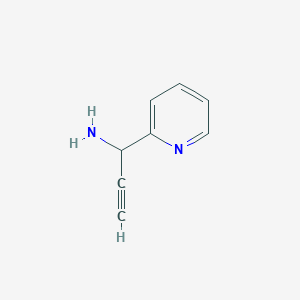
1-(Pyridin-2-yl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-yl)prop-2-yn-1-amine is an organic compound that features a pyridine ring attached to a prop-2-yn-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)prop-2-yn-1-amine can be synthesized through a two-step process. The first step involves the reaction of 2-bromopyridine with propargylamine in the presence of a base such as potassium carbonate. The second step involves the purification of the product using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyridine carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)prop-2-yn-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
N,N-bis(pyridin-2-ylmethyl)prop-2-yn-1-amine: Similar structure but with an additional pyridine ring.
2-(Prop-2-yn-1-yl)pyridine: Lacks the amine group but has a similar alkyne and pyridine structure.
Uniqueness: 1-(Pyridin-2-yl)prop-2-yn-1-amine is unique due to its combination of a pyridine ring and a prop-2-yn-1-amine group, which imparts distinct reactivity and binding properties. This makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H8N2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1-pyridin-2-ylprop-2-yn-1-amine |
InChI |
InChI=1S/C8H8N2/c1-2-7(9)8-5-3-4-6-10-8/h1,3-7H,9H2 |
InChI Key |
OHPSWCPRGIQYTL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















